(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the methyl, oxo, and carboxamide groups through various functional group transformations.
Final Coupling: Coupling of the thiophen-3-ylmethyl group to the tricyclic core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of the compound may impart interesting physical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism by which (1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide include other tricyclic compounds with similar functional groups. Examples include:
Tricyclic Antidepressants: Compounds with a similar tricyclic core structure used in the treatment of depression.
Tricyclic Lactams: Compounds with a tricyclic core and lactam functional group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of these groups within the tricyclic structure. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-N-(thiophen-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-15-4-3-5-16(10-15)12-25-14-23-8-6-18(28-23)19(20(23)22(25)27)21(26)24(2)11-17-7-9-29-13-17/h3-10,13,18-20H,11-12,14H2,1-2H3/t18-,19?,20?,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISILWGKSVRFAE-VKDVSPNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.